2-((4-Acetyl-N-methylphenyl)sulfonamido)-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-((4-Acetyl-N-methylphenyl)sulfonamido)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both acetyl and sulfonamido groups suggests potential biological activity, making it a compound of interest for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Acetyl-N-methylphenyl)sulfonamido)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps:
Sulfonation: The addition of the sulfonamido group.
Coupling Reaction: The final step involves coupling the sulfonamido intermediate with the 3-chloro-4-fluorophenyl acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.
Reduction: Reduction reactions could target the sulfonamido group.
Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, sulfonamides are known for their antimicrobial properties. This compound could be investigated for its potential as an antibacterial or antifungal agent.
Medicine
In medicine, the compound might be explored for its therapeutic potential, particularly in the treatment of infections or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for sulfonamides typically involves the inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis. This inhibition disrupts bacterial growth and replication. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Acetaminophen: While not a sulfonamide, it shares the acetyl group and is widely used as an analgesic and antipyretic.
Uniqueness
The uniqueness of 2-((4-Acetyl-N-methylphenyl)sulfonamido)-N-(3-chloro-4-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C17H16ClFN2O4S |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-[(4-acetylphenyl)sulfonyl-methylamino]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H16ClFN2O4S/c1-11(22)12-3-6-14(7-4-12)26(24,25)21(2)10-17(23)20-13-5-8-16(19)15(18)9-13/h3-9H,10H2,1-2H3,(H,20,23) |
InChI Key |
ONKFEOSZMMQBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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